5-(Hydroxymethyl)furan-3-carboxylic acid
Description
5-(Hydroxymethyl)furan-3-carboxylic acid is a bifunctional organic compound featuring a furan (B31954) ring substituted with both a hydroxymethyl group and a carboxylic acid group. Its significance lies in its identity as a bio-based chemical building block, though it is a less common subject of study compared to its isomers. Its unique substitution pattern offers potential for the synthesis of novel polymers and specialized bioactive molecules.
Furanic platform molecules are a class of chemicals derived from the dehydration of sugars found in lignocellulosic biomass, such as agricultural residues and forestry waste. These compounds are pivotal in the transition from a petroleum-based to a bio-based economy. mdpi.com Key examples include furfural (B47365) (from C5 sugars) and 5-hydroxymethylfurfural (B1680220) (HMF) (from C6 sugars), which serve as versatile starting materials for a vast array of chemicals, fuels, and materials. acs.orgsemanticscholar.orgwikipedia.org The inherent functionality of these molecules, including aldehyde, alcohol, and furan ring systems, allows for their conversion into acids, esters, and other valuable derivatives through processes like oxidation and hydrogenation. mdpi.com
The functionality and properties of substituted furans are highly dependent on the positions of the substituent groups on the furan ring. Hydroxymethylfurancarboxylic acid exists in different positional isomers, with the location of the carboxylic acid group being a key differentiator. The most extensively studied isomer is 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA), where the carboxylic acid and hydroxymethyl groups are at opposite ends of the furan ring (positions 2 and 5). chemicalbook.com
In contrast, the subject of this article, this compound, has its functional groups located at the 3 and 5 positions. This structural difference significantly influences the molecule's chemical reactivity and physical properties.
A compound named Flufuran was isolated from the fungus Aspergillus flavus and identified as a 3,5-disubstituted furan derivative, showing notable antifungal activity. nih.govresearchgate.net However, subsequent research and re-evaluation of spectroscopic data have indicated that the structure previously assigned to Flufuran is identical to that of Kojic Acid. nih.gov This highlights the complexities in identifying and characterizing natural furanic compounds.
Below is a table comparing the structural and physical properties of the 2- and 3-carboxylic acid isomers.
| Property | This compound | 5-(Hydroxymethyl)furan-2-carboxylic acid |
| Structure | ||
| CAS Number | 246178-75-6 | 6338-41-6 |
| Molecular Formula | C₆H₆O₄ | C₆H₆O₄ |
| Molecular Weight | 142.11 g/mol | 142.11 g/mol |
| Melting Point | 145 °C biosynth.com | 167 °C (decomposes) |
Data sourced from various chemical databases and supplier information.
Compared to its 2-carboxylic acid isomer, which is a well-documented oxidation product of HMF with applications in polymer synthesis, research on this compound is considerably more niche. mdpi.comrsc.org The primary area of importance that has emerged from scientific investigation is its biological activity.
Studies have shown that this compound possesses significant antifungal properties. It has demonstrated inhibitory activity against fungi of the genus Aspergillus flavus. nih.govbiosynth.com The mechanism of its antifungal action is suggested to involve strong oxidative activity, which can induce oxidative stress within the fungal cells, ultimately leading to cell death. biosynth.com This specific bioactivity marks the compound as a molecule of interest in the development of new antifungal agents, potentially for applications in agriculture or medicine. The research trajectory for this compound is thus primarily focused on its isolation from natural sources and the characterization of its biological effects.
Structure
3D Structure
Properties
IUPAC Name |
5-(hydroxymethyl)furan-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c7-2-5-1-4(3-10-5)6(8)9/h1,3,7H,2H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEACFIAQNKKVPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(=O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572634 | |
| Record name | 5-(Hydroxymethyl)furan-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246178-75-6 | |
| Record name | 5-(Hydroxymethyl)furan-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(hydroxymethyl)furan-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Natural Occurrence and Biosynthesis of 5 Hydroxymethyl Furan 3 Carboxylic Acid
Isolation from Biological Sources (e.g., Fungi Metabolites)
Based on available scientific literature, there are no specific reports detailing the direct isolation of 5-(Hydroxymethyl)furan-3-carboxylic acid from biological sources, including as a fungal metabolite. The vast majority of research on naturally occurring hydroxymethylfuran carboxylic acids pertains to its isomer, 5-(Hydroxymethyl)furan-2-carboxylic acid.
Proposed Natural Biosynthetic Pathways
While direct biosynthetic pathways for this compound are not detailed, research into the biosynthesis of certain secondary metabolites in bacteria has identified a structurally related core. The synthesis of methylenomycin furans (MMFs) in the bacterium Streptomyces coelicolor is proposed to involve a furan-3-carboxylic acid intermediate. nih.gov
These MMFs are secondary metabolites that contain a 4-hydroxymethylfuran-3-carboxylic acid core, which is structurally very similar to the subject compound. nih.gov The formation of this furan (B31954) ring structure is a rare event in biological systems. It has been proposed that specific gene products are responsible for catalyzing the formation of these MMFs. nih.gov
| Gene Product | Proposed Function in MMF Biosynthesis | Organism |
|---|---|---|
| mmfL | Catalyzes the formation of the MMF core structure | Streptomyces coelicolor |
| mmfH | Catalyzes the formation of the MMF core structure | Streptomyces coelicolor |
| mmfP | Catalyzes the formation of the MMF core structure | Streptomyces coelicolor |
This interactive table summarizes the genes proposed to be involved in the biosynthesis of the MMF core structure.
Presence as a Metabolite in Biological Systems
There are no reports in the current scientific literature that identify this compound as a metabolite in biological systems, such as in human or animal models. Its isomer, 5-(Hydroxymethyl)furan-2-carboxylic acid, is a known human urinary metabolite resulting from the ingestion of 5-Hydroxymethylfurfural (B1680220) (HMF), a compound commonly found in heat-processed foods. However, this metabolic pathway has not been documented for the 3-carboxylic acid variant.
Synthetic Methodologies for 5 Hydroxymethyl Furan 3 Carboxylic Acid
Chemical Synthesis Routes to 5-(Hydroxymethyl)furan-3-carboxylic acid
Chemical synthesis offers versatile and well-established methods for constructing the furan (B31954) core and introducing the required functional groups. These routes often rely on the careful selection of starting materials and reaction conditions to direct the functionalization to the desired positions.
Regioselective Functionalization of Furan Rings
Achieving regioselectivity is paramount in the synthesis of asymmetrically substituted furans. The electronic properties of the furan ring inherently favor substitution at the C2 and C5 positions (α-positions) due to greater stabilization of the reaction intermediates. Therefore, directing functionalization to the C3 or C4 positions (β-positions) requires specific strategies.
One effective method involves the Diels-Alder reaction. For instance, 3-furoic acid can be synthesized via the reaction of 4-phenyloxazole (B1581195) with propiolic acid, demonstrating a method to construct a furan ring with a pre-installed carboxyl group at the 3-position. rsc.org The reactivity of furoic acids in such cycloaddition reactions is regioselective; studies have shown that the coupling of 3-furoic acid with dienophiles like maleimides is both kinetically and thermodynamically favored over reactions with the 2-furoic acid isomer. rsc.org This intrinsic reactivity provides a basis for building the 3-carboxy-furan skeleton.
Once the 3-carboxy group is in place, further functionalization at the C5 position can be achieved. Electrophilic substitution on 3-furoic acid would typically be directed to the C5 position. However, the deactivating nature of the carboxylic acid group can make such reactions challenging. A common strategy is to first protect the carboxylic acid, perform the electrophilic substitution (e.g., acylation or formylation), and then deprotect. The introduced carbonyl group at C5 can subsequently be reduced to the required hydroxymethyl group.
| Strategy | Description | Key Advantage | Ref |
| Diels-Alder Cycloaddition | Reaction of an oxazole (B20620) with an acetylene (B1199291) derivative to form the 3-carboxy furan ring. | Establishes the C3-carboxy group from the outset. | rsc.org |
| Electrophilic Substitution | Functionalization of a 3-substituted furan precursor at the C5 position. | Utilizes the directing effects of existing substituents. | N/A |
| Metal-Catalyzed C-H Activation | Direct functionalization of the furan C-H bonds using transition metal catalysts. | High atom economy and potential for novel reactivity patterns. | acs.org |
Approaches from Related Furanic Precursors
The synthesis of this compound can also commence from more readily available furanic precursors. 3-Furoic acid itself serves as a key starting material. It can be synthesized through various means, including the controlled oxidation of furfural (B47365) or furfuryl alcohol derivatives. guidechem.com
Starting from 3-furoic acid, a hydroxymethyl group must be introduced at the 5-position. This can be accomplished through a sequence such as Friedel-Crafts acylation or Vilsmeier-Haack formylation at the C5 position, followed by reduction of the resulting ketone or aldehyde. The choice of reagents and conditions is critical to avoid side reactions and ensure high regioselectivity.
Another conceptual approach involves the modification of 2,5-disubstituted furans. For example, a disproportionation reaction, akin to the Henkel reaction, can rearrange the functional groups on the furan ring. While typically used to produce mixtures of dicarboxylic acids, controlling such reactions could potentially offer a route to 3,5-disubstituted products from 2,5-disubstituted starting materials.
Advanced Organic Synthesis Strategies for Furan Carboxylic Acids
Modern synthetic organic chemistry offers sophisticated tools for the construction of complex heterocyclic molecules. Transition metal-catalyzed cross-coupling and C-H activation reactions are powerful methods for the regioselective functionalization of furan rings. These strategies can provide more direct and efficient routes to polysubstituted furans, potentially overcoming the limitations of classical electrophilic substitution.
For example, rhodium(III)-catalyzed annulation reactions have been used for the regioselective synthesis of heteroaryl-derived carboxylic acids, including those based on a furan core. acs.org Such methods allow for the precise construction of the substituted ring system. Similarly, ruthenium(II)-catalyzed [3+2] cycloadditions provide a pathway to highly functionalized furans through cascade processes. While not yet specifically reported for this compound, these advanced strategies represent the frontier of furan synthesis and hold significant promise for accessing this and other complex furan derivatives.
Biocatalytic and Enzymatic Synthesis of this compound
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. The high specificity and selectivity of enzymes, along with the mild reaction conditions employed, make it an attractive approach for producing fine chemicals from renewable resources. While the biocatalytic production of this compound is not yet widely established, extensive research on related isomers provides a strong foundation for its potential development.
Directed Biotransformations Utilizing Whole-Cell Systems
Whole-cell biocatalysis leverages the complete metabolic machinery of a microorganism to perform multi-step transformations. This approach has been successfully applied to the oxidation of the biomass-derived platform chemical 5-hydroxymethylfurfural (B1680220) (HMF). Numerous microorganisms, including species of Pseudomonas, Cupriavidus, Gluconobacter, and engineered Escherichia coli, have been shown to oxidize HMF to its corresponding carboxylic acids. rsc.orgmdpi.comresearchgate.net
For instance, Pseudochrobactrum sp. and Lysinibacillus sp. have been identified as effective whole-cell biocatalysts for the selective oxidation of HMF to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), achieving yields of up to 99%. rsc.org Similarly, recombinant E. coli cells have been engineered to produce FDCA from HMF. mdpi.com These systems typically rely on a cascade of oxidoreductase enzymes.
Although these examples yield the 2-carboxy isomer, the underlying principles are applicable to the synthesis of the 3-carboxy target. The strategy would involve identifying or engineering a microorganism with enzymes capable of regioselectively carboxylating a suitable furan precursor at the C3 position. A potential route could involve the enzymatic carboxylation of a 5-(hydroxymethyl)furan precursor. The UbiD enzyme family, known for reversible (de)carboxylation of aromatic compounds, has been shown to carboxylate 2-furoic acid to yield FDCA. acs.orgresearchgate.net Engineering the substrate specificity of such an enzyme could potentially enable the carboxylation of a furan derivative at the C3 position.
| Microorganism | Precursor | Product | Key Enzyme Type | Ref |
| Pseudochrobactrum sp. B2L | HMF | 5-Hydroxymethyl-2-furancarboxylic acid | Oxidoreductase | rsc.org |
| Lysinibacillus sp. B2P | HMF | 5-Hydroxymethyl-2-furancarboxylic acid | Oxidoreductase | rsc.org |
| Pseudomonas putida | HMF | 2,5-Furandicarboxylic acid | Oxidoreductase | mdpi.com |
| Engineered E. coli | 2-Furoic Acid | 2,5-Furandicarboxylic acid | Carboxylase (HmfF) | researchgate.net |
Isolated Enzyme-Catalyzed Reactions for Selective Functionalization
Using isolated enzymes offers greater control over reaction conditions and avoids the complexities of cellular metabolism. Enzyme cascades, where multiple enzymes are used in a one-pot reaction, are particularly powerful.
The enzymatic oxidation of HMF to FDCA often proceeds through two potential pathways involving the sequential oxidation of the alcohol and aldehyde groups. acs.org Enzymes like HMF oxidase (HMFO), a flavin-dependent enzyme, can catalyze all four oxidation steps required to convert HMF to FDCA. nih.gov The mechanism involves the oxidation of alcohol groups, relying on the hydration of intermediate aldehydes to gem-diols, which are then further oxidized. nih.gov
To synthesize this compound, one would need an enzyme or a cascade of enzymes that can selectively oxidize a precursor like 5-(hydroxymethyl)furan-3-carbaldehyde. An aldehyde dehydrogenase or a suitable oxidase could perform this final step. The key challenge lies in the enzymatic generation of the 3-carbaldehyde precursor.
Furthermore, enzymatic carboxylation using isolated enzymes like HmfF from Paenibacillus thermopropionicus has been demonstrated for converting 2-furoic acid into FDCA. acs.org While yields remain a challenge, this demonstrates the feasibility of enzymatic C-H functionalization on the furan ring. Future research in protein engineering could adapt the regioselectivity of such carboxylases to target the C3 position, providing a direct enzymatic route to furan-3-carboxylic acid derivatives.
An article on the synthetic methodologies for This compound cannot be generated as requested.
Extensive research has revealed a significant lack of specific scientific literature focused on the synthesis of this compound, particularly concerning the outlined topics of chemoenzymatic cascade processes, utilization of renewable biomass, and the development of environmentally benign catalytic systems.
The available body of scientific work in this area is overwhelmingly concentrated on its isomers, primarily 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) and 2,5-furandicarboxylic acid (FDCA) . These compounds are of significant industrial and academic interest as bio-based platform chemicals. Consequently, numerous studies detail their synthesis from biomass-derived 5-hydroxymethylfurfural (HMF) using various green and chemoenzymatic approaches.
However, methodologies and research findings specific to the 3-carboxylic acid isomer are not present in the available literature. To adhere to the strict instructions of focusing solely on this compound and not introducing information outside the explicit scope, it is not possible to construct a scientifically accurate and thorough article based on the provided outline. Fulfilling the request would require extrapolating data from unrelated compounds, which would be scientifically unsound and misleading.
Chemical Transformations and Reaction Mechanisms Involving 5 Hydroxymethyl Furan 3 Carboxylic Acid
Selective Functional Group Interconversions
Selective manipulation of either the hydroxymethyl or the carboxylic acid group is crucial for the targeted synthesis of derivatives. The choice of reagents and reaction conditions dictates which part of the molecule reacts, allowing for stepwise functionalization.
Reactions of the Hydroxymethyl Group
The primary alcohol functionality of the hydroxymethyl group is susceptible to several key transformations, primarily oxidation and esterification. While specific studies on 5-(hydroxymethyl)furan-3-carboxylic acid are limited, the reactivity can be inferred from extensive research on analogous furan (B31954) compounds, such as 5-hydroxymethylfurfural (B1680220) (HMF) and its derivatives. scilit.comrsc.orgbohrium.com
Oxidation: The hydroxymethyl group can be selectively oxidized to yield either the corresponding aldehyde (5-formyl-furan-3-carboxylic acid) or, through further oxidation, a dicarboxylic acid (furan-3,5-dicarboxylic acid). The outcome of the oxidation depends on the strength and type of the oxidizing agent used. Catalytic systems involving noble metals (e.g., Au, Pt, Pd) or non-noble metal oxides (e.g., copper/cerium oxides) under aerobic conditions have been shown to be effective for the selective oxidation of the hydroxymethyl group on furan rings. nih.govnih.gov Biocatalytic approaches using whole-cell systems also offer a high degree of selectivity for such transformations. mdpi.comresearchgate.netrsc.org
Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid anhydrides) under acidic catalysis to form the corresponding esters. researchgate.net This reaction can be used to protect the hydroxyl functionality or to introduce new molecular features. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides under basic conditions.
Table 1: Potential Reactions of the Hydroxymethyl Group
| Transformation | Product Type | Typical Reagents/Conditions | Reference Reaction Analog |
|---|---|---|---|
| Partial Oxidation | Aldehyde (Formyl) | Selective catalytic oxidation (e.g., Cu/CeO₂, O₂) | HMF to 5-formyl-2-furancarboxylic acid nih.gov |
| Full Oxidation | Carboxylic Acid | Stronger oxidizing agents or catalysts (e.g., Pt, Au-based catalysts, O₂) | HMF to 2,5-furandicarboxylic acid nih.gov |
| Esterification | Ester | Carboxylic acid anhydride, acid catalyst | In situ esterification of HMF researchgate.net |
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group at the 3-position is a versatile handle for various chemical modifications. Its electron-withdrawing nature also influences the reactivity of the furan ring itself.
Activation and Nucleophilic Acyl Substitution: The carboxylic acid can be converted into more reactive derivatives, such as acyl chlorides or acid anhydrides, to facilitate nucleophilic acyl substitution. Reaction with thionyl chloride (SOCl₂) is a common method to produce the corresponding acyl chloride. google.comrsc.org This activated intermediate can then readily react with nucleophiles like amines and alcohols to form amides and esters, respectively. google.com
Reduction: The carboxylic acid can be reduced to the primary alcohol (regenerating a hydroxymethyl group), which would yield 3,5-bis(hydroxymethyl)furan. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄).
Influence on Ring Reactivity: The presence of the electron-withdrawing carboxylic acid group deactivates the furan ring towards electrophilic substitution. However, it enhances its reactivity as a diene in Diels-Alder reactions, particularly when converted to its carboxylate salt by a base. rsc.org The neutralization diminishes the electron-withdrawing effect, making the furan ring more electron-rich and thus a better diene for cycloaddition reactions with dienophiles like maleimides. rsc.org
Derivatization Strategies for this compound
Derivatization is key to modifying the physicochemical properties of the parent molecule and incorporating it into larger, more complex structures. Strategies primarily focus on reactions of the carboxylic acid and hydroxymethyl groups to form esters, amides, and molecular conjugates.
Formation of Esters and Amides
The formation of esters and amides is the most direct derivatization strategy for the carboxylic acid moiety.
Esterification: Esters can be synthesized through Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst. Alternatively, the carboxylic acid can be converted to its carboxylate salt and reacted with an alkyl halide. A third route involves activating the carboxylic acid before reacting it with an alcohol.
Amidation: Amide bonds are typically formed by first activating the carboxylic acid. A widely used method involves converting the carboxylic acid to an acyl chloride, which then reacts with a primary or secondary amine. google.com Peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), can also be used to facilitate the direct reaction between the carboxylic acid and an amine, forming an amide bond under milder conditions. orientjchem.org One-pot syntheses using reagents like thionyl chloride have also been developed for efficient amidation. rsc.org
Table 2: Amide and Ester Formation Strategies for Furan-3-Carboxylic Acid Analogs
| Derivative | Synthetic Route | Reagents | Reference |
|---|---|---|---|
| Amide | Via Acyl Halide | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | google.com |
| Amide | Direct Coupling | Amine (R-NH₂), Coupling agent (e.g., DCC) | orientjchem.org |
| Ester | Fischer Esterification | Alcohol (R-OH), Acid catalyst (e.g., H₂SO₄) | orientjchem.org |
| Ester | Via Acyl Halide | 1. SOCl₂ 2. Alcohol (R-OH) | google.com |
Synthesis of Conjugates and Hybrid Molecules
The bifunctional nature of this compound makes it an excellent building block for creating more complex molecules, including polymers and biologically active conjugates. nih.gov
By leveraging orthogonal protection strategies, the hydroxyl and carboxyl groups can be made to react sequentially. For example, the hydroxyl group could first be protected (e.g., as a silyl (B83357) ether), allowing the carboxylic acid to be converted into an amide. Following deprotection of the hydroxyl group, it can then be used in a subsequent reaction, such as esterification, to link to another molecular fragment.
This step-wise approach allows for the synthesis of well-defined hybrid molecules. For instance, the carboxylic acid could be coupled to an amino acid or a peptide, while the hydroxymethyl group could be esterified with a fatty acid or another bioactive molecule. This potential makes it a valuable synthon in medicinal chemistry and materials science, analogous to how HMF and 2,5-furandicarboxylic acid (FDCA) are used as precursors for bio-based polymers like polyethylene (B3416737) furanoate (PEF). nih.gov
Insights into Reaction Mechanisms and Kinetics
Detailed mechanistic and kinetic studies specifically for this compound are not widely available in the literature. However, insights can be drawn from studies of related furanic compounds.
The mechanism of aerobic oxidation of the hydroxymethyl group on furan rings, such as in HMF, often involves radical pathways, especially under metal-free, base-catalyzed conditions. nih.govsemanticscholar.org For instance, a proposed mechanism for the oxidation of HMF with a NaOtBu/DMF system involves the formation of a t-butoxyl radical that abstracts a hydrogen atom from the hydroxymethyl group, initiating a radical chain reaction that leads to the formation of the corresponding carboxylic acid. semanticscholar.org The presence of radical scavengers has been shown to inhibit such reactions, supporting a radical-based mechanism. nih.gov
In contrast, catalytic oxidations on metal surfaces typically proceed through different mechanisms involving the adsorption of the alcohol onto active sites, followed by oxidative dehydrogenation steps.
The kinetics of reactions involving the furan ring, such as the Diels-Alder reaction, are highly dependent on the electronic nature of the substituents. For furoic acids, the reaction is generally slow due to the electron-withdrawing nature of the carboxyl group. rsc.org However, conversion to the carboxylate anion significantly accelerates the reaction by increasing the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan diene, thereby reducing the activation barrier for the cycloaddition. rsc.org
Mechanistic Pathways of Conversion
Reactions Involving the Hydroxymethyl Group:
Oxidation: The hydroxymethyl group is susceptible to oxidation to an aldehyde (5-formylfuran-3-carboxylic acid) and subsequently to a carboxylic acid, yielding furan-3,5-dicarboxylic acid. The mechanism of oxidation can vary depending on the oxidant used. For instance, catalytic oxidation with supported metal catalysts often proceeds via an oxidative dehydrogenation mechanism. In base-promoted aerobic oxidation, the reaction can be initiated by the formation of a radical species.
Reduction: Catalytic hydrogenation of the hydroxymethyl group to a methyl group would yield 5-methylfuran-3-carboxylic acid. This transformation typically involves the use of heterogeneous catalysts, such as palladium on carbon (Pd/C), and a hydrogen source. The mechanism involves the adsorption of the furan ring onto the catalyst surface, followed by the hydrogenolysis of the C-O bond.
Esterification and Etherification: The hydroxymethyl group can undergo acid-catalyzed esterification with carboxylic acids or transesterification with other esters. Etherification can be achieved under acidic conditions with alcohols. For example, a one-pot reductive etherification of 5-hydroxymethylfurfural (HMF) has been demonstrated, suggesting a similar pathway could be applicable. rsc.org
Reactions Involving the Carboxylic Acid Group:
Esterification: The carboxylic acid at the 3-position can be readily esterified under acidic conditions (e.g., Fischer esterification) with various alcohols. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol.
Reduction: The carboxylic acid can be reduced to a primary alcohol, which would result in 5-(hydroxymethyl)furan-3-methanol. This reduction typically requires strong reducing agents like lithium aluminum hydride (LiAlH4).
Decarboxylation: While generally requiring harsh conditions, decarboxylation of the furan-3-carboxylic acid moiety could occur, leading to 5-(hydroxymethyl)furan.
Reactions Involving the Furan Ring:
Hydrogenation: The furan ring can be hydrogenated to a tetrahydrofuran (B95107) ring under catalytic hydrogenation conditions, typically using catalysts like Raney nickel or ruthenium. This would yield 5-(hydroxymethyl)tetrahydrofuran-3-carboxylic acid.
Diels-Alder Reaction: Furan derivatives can act as dienes in Diels-Alder reactions. Studies on furoic acids have shown that 3-furoic acid can be a more reactive diene compared to its 2-isomer. rsc.org This suggests that this compound could participate in cycloaddition reactions with suitable dienophiles.
Kinetic Analysis of Reaction Rates and Selectivity
The selectivity of reactions involving this compound will be highly dependent on the reaction conditions and the catalyst used. For instance, in oxidation reactions, the relative reactivity of the hydroxymethyl group versus other parts of the molecule will determine the product distribution. In the oxidation of HMF, the hydroxymethyl group has been shown to exhibit higher reactivity than the aldehyde group under certain conditions. acs.org
The kinetic parameters for the hydrogenation of HMF to 2,5-bis(hydroxymethyl)furan (BHMF) over a Ru/C catalyst have been studied, revealing a high activation energy, which suggests that the reaction is kinetically controlled. chemicals.gov.in It is plausible that the hydrogenation of the hydroxymethyl group in this compound would exhibit similarly sensitive dependence on temperature and catalyst.
The following tables present kinetic data for reactions of compounds analogous to this compound, which can be used to infer potential kinetic behavior.
Kinetic Parameters for HMF Oxidation
The table below shows the reaction rate constants for the liquid-phase air oxidation of HMF, illustrating the relative reactivity of different functional groups.
| Reaction Step | Rate Constant (k) | Description |
|---|---|---|
| HMF to HMFCA | k1 | Oxidation of the aldehyde group |
| HMF to DFF | k2 | Oxidation of the hydroxymethyl group |
| HMFCA to FFCA | k3 | Further oxidation of HMFCA |
| DFF to FFCA | k4 | Further oxidation of DFF |
| FFCA to FDCA | k5 | Final oxidation to the diacid |
Data adapted from studies on HMF oxidation. The relative values of the rate constants indicate that the oxidation of the hydroxymethyl group can be faster than that of the aldehyde group under certain conditions. acs.org
Apparent Rate Constants for HMF Hydroconversion
This table provides apparent rate constants for the hydroconversion of HMF over a Ni/SBA-15 catalyst, which can serve as an analogue for the reduction of the hydroxymethyl group.
| Reaction Step | Apparent Rate Constant (h⁻¹) |
|---|---|
| HMF to 2,5-dimethylfuran (B142691) (DMF) | 0.85 |
| DMF to 2,5-dimethyltetrahydrofuran (B89747) (DMTHF) | 0.23 |
These values illustrate the relative rates of hydrogenation of the furan ring and the reduction of the functional groups. researchgate.net
The electron-withdrawing nature of the carboxylic acid group at the 3-position is expected to influence the reactivity of the furan ring and the hydroxymethyl group. For instance, it may affect the rate of electrophilic substitution reactions on the furan ring and could also influence the acidity of the hydroxyl proton in the hydroxymethyl group, potentially impacting the kinetics of base-catalyzed reactions.
Catalytic Systems and Innovations in 5 Hydroxymethyl Furan 3 Carboxylic Acid Chemistry
Heterogeneous Catalysis for Furanic Acid Transformations
Heterogeneous catalysts are instrumental in the conversion of furan (B31954) derivatives due to their ease of separation, potential for recycling, and robustness under various reaction conditions. Their application in the synthesis and transformation of furanic acids, including isomers like 5-(hydroxymethyl)furan-3-carboxylic acid, is a field of active research.
Supported metal catalysts are a versatile class of heterogeneous catalysts employed in a wide range of transformations involving furanic compounds. These catalysts typically consist of active metal nanoparticles dispersed on a high-surface-area support material. The choice of both the metal and the support is crucial in determining the catalyst's activity, selectivity, and stability.
For the transformation of furanic aldehydes and alcohols, which are precursors to furanic acids, various supported metal catalysts have been investigated. Noble metals such as platinum (Pt), palladium (Pd), and ruthenium (Ru) have shown high activity in both oxidation and hydrogenation reactions. For instance, niobic acid-supported platinum (Pt/Nb₂O₅) has been effectively used for the conversion of 2,5-furandicarboxylic acid to adipic acid, demonstrating the catalyst's capability in facilitating hydrogenation and ring-opening reactions. nih.govproquest.com
Non-noble metal catalysts, particularly those based on nickel (Ni), are also of interest due to their lower cost, although they can sometimes suffer from lower activity and stability. nih.govsciepublish.com The design of bimetallic catalysts, such as Ni-Pd alloys, has been explored to enhance catalytic performance by leveraging synergistic effects between the two metals. sciepublish.com The support material, which can range from silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃) to more complex materials like zeolites and hydrotalcites, plays a critical role in dispersing the metal particles and can also participate in the catalytic cycle. nih.govnih.gov For example, the basicity of a support like magnesium oxide (MgO) can influence the reaction pathway in the oxidation of HMF. nih.gov
The table below summarizes various supported metal catalysts and their applications in the transformation of furanic compounds, which could be analogous to the synthesis of this compound.
| Catalyst | Support | Reactant | Product | Reference |
| Platinum (Pt) | Niobic Acid | 2,5-Furandicarboxylic acid | Adipic acid | nih.gov |
| Gold (Au) | Hydrotalcite | Furfural (B47365) | Furoic acid | nih.gov |
| Ruthenium (Ru) | Carbon | 5-Hydroxymethylfurfural (B1680220) | 2,5-Furandicarboxylic acid | nih.gov |
| Nickel-Palladium (Ni-Pd) | Silica | Furan compounds | Hydrogenated products | sciepublish.com |
This table is interactive. Click on the headers to sort the data.
The efficiency of heterogeneous catalytic processes is highly dependent on the optimization of reaction conditions, including temperature, pressure, solvent, and reaction time. For the oxidation of furanic aldehydes to their corresponding carboxylic acids, reaction parameters such as the type of base and the oxygen pressure are critical. nih.gov For instance, the selective oxidation of furfural to furoic acid using a gold-based catalyst has been achieved under mild conditions in an aqueous medium. nih.gov
Catalyst recycling is a key advantage of heterogeneous catalysis, contributing to the economic and environmental sustainability of a process. The stability of the catalyst under reaction conditions is paramount for its reusability. Studies have shown that some supported metal catalysts can be recovered and reused for multiple cycles without a significant loss of activity. nih.govacs.org For example, a hydrotalcite-supported gold catalyst used for the oxidation of furfural demonstrated promising reusability. nih.gov However, challenges such as metal leaching and deactivation due to the formation of carbonaceous deposits (humins) can limit the long-term stability of these catalysts. nih.gov Therefore, research is ongoing to develop more robust catalytic systems that can withstand the demanding conditions often required for biomass conversion.
Homogeneous Catalysis for Specific Conversions
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages in terms of selectivity and activity under mild reaction conditions. While the synthesis of this compound via homogeneous catalysis is not extensively documented, the principles can be inferred from the catalytic conversion of other furanic compounds, primarily the oxidation of HMF to FDCA.
Homogeneous catalytic systems for the oxidation of furanic aldehydes often involve transition metal complexes. For example, cobalt-manganese-bromine (Co/Mn/Br) catalysts have been effectively used for the aerobic oxidation of HMF to FDCA in acetic acid. researchgate.net Ruthenium pincer complexes have also been shown to catalyze the direct oxidation of furfural and HMF to their corresponding carboxylic acids using water as the oxidant, producing hydrogen gas as a byproduct. nih.gov This approach is particularly noteworthy for its atom economy and the generation of a valuable co-product.
Metal-free homogeneous catalytic systems have also been developed. A notable example is the use of sodium tert-butoxide (NaOtBu) in dimethylformamide (DMF) with an oxygen atmosphere to convert HMF to FDCA. proquest.com This system demonstrates the potential for achieving high yields without the need for precious or toxic metals.
The table below provides examples of homogeneous catalysts used in the conversion of furan derivatives.
| Catalyst System | Reactant | Product | Key Features | Reference |
| Co/Mn/Br | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | Operates in acetic acid medium | researchgate.net |
| Ruthenium pincer complex | Furfural/HMF | Furoic acid/FDCA | Uses water as the oxidant, produces H₂ | nih.gov |
| NaOtBu/DMF/O₂ | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | Metal-free system | proquest.com |
This table is interactive. Click on the headers to sort the data.
While these examples focus on the 2,5-disubstituted furan ring, the underlying chemical principles of aldehyde and alcohol oxidation are applicable to the synthesis of this compound. The challenge lies in achieving regioselectivity, where the catalyst selectively oxidizes the desired functional group without affecting others, a common theme in the synthesis of asymmetrically substituted molecules.
Biocatalysis and Enzyme Engineering in Furanic Compound Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis for the synthesis of furanic compounds. The use of enzymes or whole-cell systems can lead to high yields under mild reaction conditions, often with minimal byproduct formation. However, research in this area has predominantly focused on the synthesis of 2,5-furandicarboxylic acid (FDCA) from HMF, and there is a notable lack of literature on the specific biocatalytic production of this compound.
Several classes of enzymes have been identified and characterized for their ability to oxidize HMF and its derivatives, which could hypothetically be applied to the synthesis of other furanic acid isomers.
5-Hydroxymethylfurfural oxidase (HMFO) : This flavin-dependent enzyme is capable of catalyzing the three-step oxidation of HMF to FDCA. nih.govacs.orgnih.govmdpi.com HMFO exhibits activity towards a broad range of aromatic alcohols and aldehydes, making it a promising candidate for various oxidative biotransformations. nih.gov
Aldehyde Dehydrogenases (ALDHs) : These enzymes are responsible for the oxidation of aldehydes to carboxylic acids. Several ALDHs have been identified from various microorganisms and have been successfully used for the conversion of furanic aldehydes to their corresponding acids. nih.govresearchgate.net For example, an aldehyde dehydrogenase from Comamonas testosteroni has been expressed in Escherichia coli for the efficient oxidation of HMF to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). nih.govresearchgate.net
Aryl Alcohol Oxidases (AAOs) : AAOs are flavoenzymes that catalyze the oxidation of primary aromatic alcohols to aldehydes. proquest.comnih.govnih.govresearchgate.netresearchgate.netnih.gov Some AAOs have also been shown to oxidize HMF and its derivatives, contributing to the pathway for FDCA production. proquest.comnih.govnih.govresearchgate.netresearchgate.netnih.gov
The table below summarizes key enzymes involved in the biocatalytic oxidation of furanic compounds.
| Enzyme | Source Organism | Substrate(s) | Product(s) | Reference |
| HMF Oxidase (HMFO) | Methylovorus sp. MP688 | HMF, aromatic alcohols, aldehydes | FDCA | nih.gov |
| Aldehyde Dehydrogenase (CtVDH1) | Comamonas testosteroni SC1588 | HMF, furanic aldehydes | HMFCA, furan carboxylic acids | nih.govresearchgate.net |
| Aryl Alcohol Oxidase (AAO) | Mycobacterium sp. MS1601 | HMF, aromatic alcohols | FFCA, DFF | proquest.comnih.gov |
This table is interactive. Click on the headers to sort the data.
Metabolic engineering plays a crucial role in developing robust microbial cell factories for the production of valuable chemicals. This involves the rational modification of metabolic pathways to enhance the flux towards a desired product, improve substrate utilization, and increase tolerance to toxic intermediates. While specific metabolic engineering strategies for the production of this compound are not reported, the principles applied to other bio-based chemicals are relevant.
For the production of furan dicarboxylic acids, metabolic engineering efforts have focused on enhancing the expression of key oxidative enzymes and optimizing cofactor regeneration. scilit.com For example, the introduction of an NADH oxidase can improve the regeneration of NAD⁺, which is a crucial cofactor for many aldehyde dehydrogenases. scilit.com Furthermore, deleting competing metabolic pathways can redirect carbon flux towards the desired product.
The development of microbial strains for the production of non-natural chemicals often involves the introduction of heterologous biosynthetic pathways. sciepublish.comresearchgate.netresearchgate.netfrontiersin.org This approach could potentially be used to produce this compound by introducing a set of enzymes capable of carrying out the required transformations from a suitable precursor. However, the identification and implementation of such a pathway would require significant research and development. The current literature on metabolic engineering for furanic acid production is heavily skewed towards the 2,5-disubstituted isomers, highlighting a gap in the research landscape for other valuable furanic monomers. acs.orgfrontiersin.orgnih.govnih.gov
Photocatalysis in Furanic Compound Transformations
Photocatalysis is emerging as a sustainable and energy-efficient methodology for the conversion of biomass-derived furanic compounds into valuable chemicals. acs.org This approach utilizes semiconductor materials that, upon light absorption, generate electron-hole pairs, which in turn produce reactive oxygen species (ROS) capable of driving selective chemical transformations. The application of photocatalysis to furan derivatives, particularly 5-hydroxymethylfurfural (HMF), has been a significant area of research, demonstrating a promising green alternative to conventional thermal catalytic processes. researchgate.netresearchgate.net While direct photocatalytic studies on this compound are not extensively documented, the principles and catalytic systems developed for other furanics, like HMF, provide a strong foundation for understanding its potential transformations.
The photocatalytic conversion of furanic compounds primarily focuses on selective oxidation reactions. researchgate.net For instance, the oxidation of the versatile platform chemical HMF can yield high-value products such as 2,5-diformylfuran (DFF), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), 5-formyl-2-furancarboxylic acid (FFCA), and 2,5-furandicarboxylic acid (FDCA). acs.orgmdpi.comresearchgate.net These transformations involve the targeted oxidation of the hydroxymethyl and formyl groups of the HMF molecule. Given the structural similarity, it can be inferred that the hydroxymethyl group on this compound would be susceptible to similar photocatalytic oxidation.
A variety of photocatalytic materials have been investigated for the transformation of furanic compounds, including titanium dioxide (TiO₂), graphitic carbon nitride (g-C₃N₄), cadmium sulfide (B99878) (CdS), and manganese dioxide (MnO₂). researchgate.net Innovations in catalyst design, such as creating heterojunctions or decorating with noble metal nanoparticles, aim to enhance light absorption, improve charge separation efficiency, and boost catalytic activity and selectivity. acs.org For example, depositing palladium (Pd) nanoparticles on thermally exfoliated g-C₃N₄ has been shown to significantly boost the photocatalytic partial oxidation of HMF to DFF. acs.org
The reaction environment, particularly pH, plays a critical role in determining the product distribution during the photocatalytic oxidation of HMF. acs.org Research has indicated that acidic conditions (e.g., pH 4) tend to favor the formation of DFF, whereas alkaline conditions (e.g., pH 9) promote higher selectivity towards FDCA. acs.org This demonstrates the potential to tune the reaction outcome by controlling the proton concentration, which influences the surface chemistry of the photocatalyst and the reaction pathways.
The mechanism of these transformations often involves the generation of ROS such as superoxide (B77818) radicals (•O₂⁻), hydroxyl radicals (•OH), and singlet oxygen (¹O₂). acs.orgmdpi.com These highly reactive species interact with the functional groups of the furanic substrate, leading to selective oxidation. For instance, the oxidation of the alcohol group to an aldehyde and further to a carboxylic acid is a key step in the conversion of HMF to FDCA. bohrium.com
Detailed research findings on the photocatalytic oxidation of HMF provide valuable insights into the performance of different catalytic systems. The following tables summarize the results from various studies, highlighting the catalyst used, reaction conditions, and the resulting conversion and product selectivity.
| Photocatalyst | Irradiation Source | Solvent | Reaction Time (h) | HMF Conversion (%) | DFF Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Amorphous TiO₂ nanoparticles | Not Specified | Water | 4 | Not Specified | 4.2 | acs.org |
| Commercial TiO₂ P25 | Not Specified | Water | Not Specified | Not Specified | 6.0 | acs.org |
| Manganese(IV) oxide nanorods | Not Specified | Water | 6 | Not Specified | 9.0 | acs.org |
| Exfoliated g-C₃N₄/Pd | Visible Light | Acetonitrile (B52724) | 5 | >95 | ~90 | acs.org |
| Photocatalyst | Product | Irradiation Source | Reaction Time (h) | Product Yield (%) | Reference |
|---|---|---|---|---|---|
| Not Specified | HMFCA | UV and Visible Light | Not Specified | 90-95 | mdpi.com |
These studies collectively underscore the potential of photocatalysis as a powerful tool for the selective transformation of furanic compounds. The insights gained from the extensive research on HMF can guide the future design of catalytic systems and reaction conditions for other furan derivatives, including the targeted synthesis and modification of this compound.
Computational and Theoretical Investigations of 5 Hydroxymethyl Furan 3 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to determining the electronic structure of a molecule, which in turn governs its reactivity. Methods like Density Functional Theory (DFT) are employed to model electron distribution, orbital energies, and molecular properties.
To understand reactivity, computational models can predict sites susceptible to nucleophilic or electrophilic attack by calculating atomic charges. While specific data for 5-(hydroxymethyl)furan-3-carboxylic acid is not available, calculations on the similar compound 5-(hydroxymethyl)furfural (HMF) provide valuable parallels. A Natural Population Analysis using the B3LYP-D3/6-31+G(d) level of theory reveals the charge distribution across the furan (B31954) ring, highlighting potential reaction centers. nih.gov
Table 1: Calculated Natural Population Analysis Charges for Carbons in the Furan Ring of HMF (as a model for this compound)
| Atom | Charge (e) |
|---|---|
| C2 | +0.324 |
| C3 | -0.159 |
| C4 | -0.159 |
| C5 | +0.324 |
Data derived from studies on 5-(hydroxymethyl)furfural (HMF). nih.gov
This charge distribution suggests that the carbon atoms at positions 2 and 5 are more electrophilic (positive charge), making them more susceptible to attack by nucleophiles, while the carbons at positions 3 and 4 are more nucleophilic (negative charge). Such analyses are crucial for predicting how the molecule will interact with other reagents.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics and intermolecular interactions. nih.govresearchgate.net These simulations are essential for understanding how this compound behaves in different environments, particularly in solution.
Key areas of conformational flexibility in this molecule include the rotation of the hydroxymethyl and carboxylic acid groups relative to the furan ring.
Carboxylic Acid Group: The orientation of the carboxylic acid's hydroxyl group is a critical conformational feature. It can exist in syn and anti conformations. While the syn conformation is generally preferred and more stable for carboxylic acids, the anti state may also be present under certain conditions in solution. researchgate.net
Hydroxymethyl Group: The rotation of this group influences its interaction with neighboring molecules and the solvent.
Intermolecular Interactions: MD simulations on HMF in aqueous solutions have shown that the formation of hydrogen bonds among HMF molecules is often preferred over hydrogen bonding with water. polimi.it It was also observed that the oxygen atom within the furan ring is less involved in hydrogen bonding compared to the oxygen atoms in the hydroxyl and carbonyl/carboxyl groups. polimi.it These findings suggest that in a solution, this compound would primarily interact with its surroundings via its functional groups.
Prediction of Reaction Pathways and Transition States
A significant application of computational chemistry is the prediction of reaction mechanisms, including the identification of intermediates, transition states, and the calculation of activation energies. lsu.edu This information is vital for understanding reaction kinetics and designing efficient synthetic routes.
For furan-based compounds, a common and important reaction is oxidation. The oxidation of the parent molecule HMF to 2,5-furandicarboxylic acid (FDCA) has been extensively studied, and these pathways offer a model for the potential reactions of this compound. Computational methods can map out the energy landscape of these reactions.
For instance, comprehensive reaction-path searches for the reaction of HMF with a hydroxide (B78521) ion (OH⁻) have been conducted using the multi-component artificial-force-induced reaction (MC-AFIR) method. nih.gov This approach systematically explores potential reaction pathways and identifies the transition states connecting reactants, intermediates, and products.
Table 2: Calculated Activation Energies for Initial Reactions of HMF with OH⁻ (as a model system)
| Reaction Pathway | Product | Activation Energy (kJ mol⁻¹) |
|---|---|---|
| Hydroxylation at formyl carbon | HMF_OH_3 (HMFCA precursor) | < 65 |
| Hydroxylation at C4 of furan ring | HMF_OH_4 | < 60 |
| Hydroxylation at C5 of furan ring | HMF_OH_5 | < 100 |
Data derived from computational studies on 5-(hydroxymethyl)furfural (HMF). nih.gov
These calculations show that under basic conditions, the oxidation of the aldehyde group (analogous to the C3 position in the target molecule) and hydroxylation of the furan ring are kinetically feasible, with relatively low activation barriers. nih.gov The formation of HMF_OH_3, a derivative of 5-hydroxymethyl-2-furan carboxylic acid (HMFCA), is identified as a key step in FDCA synthesis. nih.gov Applying this logic to this compound, computational studies could predict the feasibility of further oxidation at the hydroxymethyl group or reactions involving the furan ring itself, providing a theoretical guide for experimental work.
Advanced Analytical Characterization of 5 Hydroxymethyl Furan 3 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 5-(Hydroxymethyl)furan-3-carboxylic acid. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the furan (B31954) ring substitution pattern and the presence of the hydroxymethyl and carboxylic acid functional groups.
In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the two furan ring protons, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl and carboxylic acid protons. The chemical shifts (δ) of the furan protons are influenced by the electronic effects of the substituents. The electron-withdrawing carboxylic acid group and the oxygen heteroatom deshield the adjacent protons, causing them to resonate at a lower field. The coupling constants (J) between the furan protons provide valuable information about their relative positions on the ring. The methylene protons of the hydroxymethyl group typically appear as a singlet, unless there is coupling to the hydroxyl proton. The signals for the hydroxyl and carboxylic acid protons are often broad and their chemical shifts can be concentration and solvent dependent. For instance, in a ¹H-NMR spectrum recorded in DMSO-d6, the furan protons of a similar compound, 5-(hydroxymethyl)furan-2-carboxylic acid, appear at specific chemical shifts that help in identifying the structure. researchgate.net
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum will show distinct signals for the four carbons of the furan ring, the methylene carbon of the hydroxymethyl group, and the carbonyl carbon of the carboxylic acid. The chemical shifts of the furan carbons are indicative of their electronic environment. The carbon attached to the carboxylic acid group and the carbon bearing the hydroxymethyl group will have characteristic chemical shifts. The carbonyl carbon of the carboxylic acid will appear at a significantly downfield position.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity / Remarks |
|---|---|---|---|
| H-2 | ~8.1-8.3 | - | Singlet |
| H-4 | ~6.7-6.9 | - | Singlet |
| -CH₂- | ~4.5-4.7 | ~57-59 | Singlet |
| -OH (Hydroxymethyl) | Variable | - | Broad Singlet |
| -COOH | Variable | ~165-170 | Broad Singlet |
| C-2 | - | ~145-150 | - |
| C-3 | - | ~115-120 | - |
| C-4 | - | ~110-115 | - |
| C-5 | - | ~155-160 | - |
Mass Spectrometry Techniques for Molecular Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to gain insights into its structure through fragmentation analysis. Various ionization techniques can be employed, each with its specific advantages.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. Tandem mass spectrometry (MS/MS) of these parent ions can induce fragmentation, providing valuable structural information. Common fragmentation pathways for furan carboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). nih.gov The fragmentation of the hydroxymethyl group can also occur.
Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of this compound, although derivatization is often required to increase its volatility. A common derivatization method is silylation, which converts the acidic proton of the carboxylic acid and the proton of the hydroxyl group into trimethylsilyl (B98337) (TMS) esters and ethers, respectively. The resulting derivative is more amenable to GC separation and provides a characteristic mass spectrum. The mass spectrum of the TMS derivative of the isomeric 5-hydroxymethyl-2-furoic acid shows characteristic fragments that can be used for identification. nist.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is another soft ionization technique that can be used for the analysis of this compound, particularly for rapid molecular weight determination.
| m/z | Ion Formula | Fragmentation Pathway |
|---|---|---|
| 143.0344 | [C₆H₇O₄]⁺ | [M+H]⁺ |
| 141.0188 | [C₆H₅O₄]⁻ | [M-H]⁻ |
| 125.0239 | [C₆H₅O₃]⁺ | [M+H - H₂O]⁺ |
| 113.0239 | [C₅H₅O₃]⁺ | [M+H - CO]⁺ |
| 97.0289 | [C₅H₅O₂]⁺ | [M+H - CO₂]⁺ or [M-H - CO₂]⁻ |
Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for the identification of functional groups present in this compound.
Infrared Spectroscopy provides information about the vibrational modes of the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid and the hydroxyl group, the C=O stretch of the carboxylic acid, the C-O stretch of the alcohol and ether functionalities, and the C=C and C-H vibrations of the furan ring. The O-H stretching vibration of the carboxylic acid typically appears as a very broad band in the region of 3300-2500 cm⁻¹. vscht.czlibretexts.org The C=O stretching of the carboxylic acid gives a strong absorption band around 1700-1750 cm⁻¹. pressbooks.pub The furan ring itself will exhibit characteristic C-H and C=C stretching and bending vibrations.
Ultraviolet-Visible Spectroscopy provides information about the electronic transitions within the molecule. The furan ring in this compound is a chromophore that absorbs UV light. The position of the maximum absorption (λmax) is influenced by the substituents on the furan ring. The presence of the carboxylic acid and hydroxymethyl groups is expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted furan. For instance, the related compound 5-hydroxymethyl-2-furancarboxylic acid has a λmax at 254 nm. caymanchem.com
| Spectroscopic Technique | Characteristic Peak/Wavelength | Assignment |
|---|---|---|
| FTIR | ~3300-2500 cm⁻¹ (broad) | O-H stretch (Carboxylic acid) |
| FTIR | ~3400-3200 cm⁻¹ (broad) | O-H stretch (Alcohol) |
| FTIR | ~3100 cm⁻¹ | C-H stretch (Furan ring) |
| FTIR | ~1750-1700 cm⁻¹ | C=O stretch (Carboxylic acid) |
| FTIR | ~1600-1500 cm⁻¹ | C=C stretch (Furan ring) |
| FTIR | ~1300-1200 cm⁻¹ | C-O stretch (Carboxylic acid/Alcohol) |
| UV-Vis | ~250-260 nm | π → π* transition (Furan ring) |
Chromatographic Methods for Purity and Separation
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for its separation from reaction mixtures or natural extracts.
High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for the analysis of furan derivatives. Reversed-phase HPLC, using a nonpolar stationary phase (such as C18) and a polar mobile phase, is typically employed. researchgate.net The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, with the addition of an acid (e.g., formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid group and ensure good peak shape. sielc.com Detection is commonly achieved using a UV detector set at the λmax of the compound. The retention time of this compound will depend on the specific chromatographic conditions, including the column, mobile phase composition, flow rate, and temperature. HPLC methods can be developed and validated for the quantitative analysis of this compound, allowing for the determination of its purity and the identification of any impurities. nih.gov For example, a method for a related compound involved a C18 column with a gradient of acetonitrile in a phosphate (B84403) buffer. mdpi.com
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of acidified water and acetonitrile/methanol |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at ~254 nm |
| Temperature | Ambient or controlled (e.g., 25-40 °C) |
Applications of 5 Hydroxymethyl Furan 3 Carboxylic Acid and Its Derivatives in Advanced Materials and Chemical Intermediates
Monomer and Building Block for Polymer Synthesis
The rigid furan (B31954) ring and the presence of two functional groups (a hydroxyl and a carboxylic acid) make 5-(hydroxymethyl)furan-3-carboxylic acid and its derivatives attractive monomers for creating novel bio-based polymers. These polymers are being investigated as sustainable alternatives to petroleum-based plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). nih.gov
Development of Novel Bio-based Polyesters and Polyamides
Furan-based dicarboxylic acids, such as 2,5-furandicarboxylic acid (FDCA), which can be produced from the oxidation of HMFCA, are primary building blocks for bio-based polyesters and polyamides. nih.govmdpi.com The resulting polymers exhibit properties that are often comparable or even superior to their petrochemical counterparts.
Polyesters: The most prominent example is polyethylene furanoate (PEF), a polyester (B1180765) synthesized from FDCA and ethylene (B1197577) glycol. nih.gov Research has demonstrated that PEF possesses enhanced gas barrier properties compared to PET, making it a strong candidate for food and beverage packaging. The synthesis of these furanic-aromatic polyesters is a significant area of research, aiming to optimize reaction conditions and catalyst systems to achieve high molecular weight polymers with desirable thermal and mechanical properties.
Polyamides: Furan-based polyamides are also gaining attention as high-performance engineering plastics. By reacting FDCA with various diamines, researchers have synthesized a range of semi-aromatic polyamides. These materials exhibit high thermal stability and mechanical strength, positioning them as potential bio-based alternatives to materials like polyphthalamides (PPAs). The properties of these polyamides can be tailored by adjusting the length and structure of the diamine comonomer.
Table 1: Comparison of Bio-based Furan Polymers and Conventional Polymers
| Polymer | Monomers | Key Properties | Potential Applications |
|---|---|---|---|
| Polyethylene Furanoate (PEF) | 2,5-Furandicarboxylic acid, Ethylene glycol | High gas barrier, good thermal stability, renewable | Bottles, packaging films, fibers |
| Furan-based Polyamides | 2,5-Furandicarboxylic acid, various diamines | High thermal stability, excellent mechanical strength | Automotive parts, electronics, fibers |
| Polyethylene Terephthalate (PET) | Terephthalic acid, Ethylene glycol | Good mechanical properties, clarity, established recycling | Bottles, packaging, fibers |
| Polyphthalamides (PPAs) | Terephthalic acid, various diamines | High performance, thermal and chemical resistance | Automotive and industrial applications |
Synthesis of Oligomers with Tailored Properties
Beyond high-molecular-weight polymers, this compound and its isomers are valuable for synthesizing oligomers with specific, tailored properties. These lower-molecular-weight chains can be designed for specialized applications by controlling their structure and functionality. For instance, biodegradable oligoesters have been synthesized from HMFCA and ε-caprolactone using lipase-catalyzed reactions. This enzymatic approach allows for the creation of environmentally friendly materials under mild conditions. The properties of these oligomers, such as their degradation rate and mechanical characteristics, can be fine-tuned by adjusting the monomer ratios and reaction parameters.
Versatile Intermediate in Fine Chemical Synthesis
The dual functionality of this compound and its derivatives makes them highly versatile intermediates in the synthesis of a wide array of fine chemicals. nih.govresearchgate.net The hydroxyl and carboxylic acid groups can be selectively modified to produce a range of valuable molecules.
For example, HMFCA is a key precursor for the production of 2,5-furandicarboxylic acid (FDCA), a top value-added chemical from biomass. mdpi.com The selective oxidation of the hydroxymethyl group in HMFCA leads to the formation of FDCA, which is then used in polymer synthesis as described above. Additionally, the carboxylic acid group can be esterified to produce various furan-based esters, which have applications as solvents, plasticizers, and fragrance components. The furan ring itself can also undergo further chemical transformations, expanding the range of accessible compounds.
Contribution to Biorefinery Value Chains
The production of this compound and its derivatives is integral to the concept of a carbohydrate-based biorefinery. nih.govdntb.gov.ua In a biorefinery, renewable biomass is converted into a spectrum of value-added products, including fuels, chemicals, and materials. These furanic compounds are derived from 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical obtained from the acid-catalyzed dehydration of C6 sugars like fructose (B13574) and glucose. aimspress.commdpi.com
The conversion of HMF into compounds like HMFCA and subsequently FDCA represents a critical pathway for valorizing biomass. mdpi.com This process transforms carbohydrate feedstocks into functional monomers and chemical intermediates that can be integrated into existing chemical manufacturing processes or used to create novel bio-based products. By providing a renewable route to essential chemical building blocks, these furan derivatives contribute to the economic viability and sustainability of the biorefinery model.
Table 2: Role of this compound Derivatives in a Biorefinery | Feedstock | Intermediate | Key Derivative | End Products | | :--- | :--- | :--- | :--- | | Carbohydrates (e.g., fructose, glucose) | 5-Hydroxymethylfurfural (HMF) | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | Polyesters, Polyamides, Fine Chemicals | | Lignocellulosic Biomass | C6 Sugars | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | Bio-based plastics, Resins |
Emerging Applications in Catalytic and Energy Systems
Recent research has highlighted the potential of furan derivatives in advanced catalytic and energy applications. One of the most promising areas is in photocatalytic water splitting for hydrogen production. Hydrogen is a clean and sustainable energy carrier, and its production from water using sunlight is a key goal for a future hydrogen economy.
Specifically, 5-Hydroxymethyl-2-furancarboxylic acid has been utilized to enhance the efficiency of photocatalytic water splitting. Studies have shown that when used in conjunction with Zn(x)Cd(1-x)S nanoparticles, HMFCA can improve the rate of hydrogen production. The exact mechanism is still under investigation, but it is believed that the furan derivative may act as a sacrificial electron donor or help to improve the stability and performance of the photocatalyst. While direct research on this compound in this specific application is limited, the findings for its isomer suggest a promising avenue for exploration for furan-based carboxylic acids in renewable energy systems. The photocatalytic hydrogenation of the furan ring itself to produce valuable chemicals like tetrahydrofuran (B95107) is another area of active research. rsc.orgresearchgate.net
Q & A
Q. What analytical methods are recommended for detecting and quantifying 5-(Hydroxymethyl)furan-3-carboxylic acid in biological matrices?
High-performance liquid chromatography (HPLC) with UV detection is a validated method for quantifying structurally similar furan derivatives. For instance, a protocol optimized for 5-hydroxymethyl-2-furaldehyde in honey uses a C18 column, a mobile phase of water-acetonitrile with 0.1% formic acid, and UV detection at 280 nm . Adjustments to column chemistry (e.g., ion-pairing agents) may improve resolution for the target compound.
Q. What safety protocols should be followed when handling this compound in the laboratory?
Based on Safety Data Sheets (SDS), the compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and serious eye irritation (H319). Mandatory precautions include:
- Use of nitrile gloves, lab coats, and safety goggles.
- Work in a fume hood to avoid inhalation (H335).
- Store in a cool, dry place away from oxidizing agents. Waste must be segregated and disposed via certified biohazard contractors .
Q. How can the stability of this compound be assessed under varying pH conditions?
Stability studies should employ accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. For analogs like 5-Formylfuran-3-carboxylic acid, degradation products include decarboxylated derivatives; pH 7.4 buffers may accelerate hydrolysis. Include mass spectrometry (MS) to identify breakdown products .
Advanced Research Questions
Q. What mechanistic insights exist for the role of this compound in pharmacophore design?
Aryl furan derivatives are key in drug development due to their planar structure and hydrogen-bonding capacity. For example, 2-methyl-5-phenylfuran-3-carboxylic acid analogs exhibit activity against neurodegenerative targets by modulating enzyme kinetics (e.g., acetylcholinesterase inhibition). Computational docking studies suggest the hydroxymethyl group enhances binding to polar active sites .
Q. How do structural modifications (e.g., halogenation) impact the bioactivity and metabolic fate of this compound?
Fluorination at the furan ring (as in 5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid) increases metabolic stability by reducing cytochrome P450-mediated oxidation. Comparative studies using LC-MS/MS (e.g., data-dependent acquisition parameters as in ) reveal slower clearance in hepatic microsomes. However, bromination may introduce hepatotoxicity risks, requiring in vitro cytotoxicity screening .
Q. What catalytic applications are emerging for furan-3-carboxylic acid derivatives in green chemistry?
Furan-based carboxylates serve as ligands in transition-metal catalysts (e.g., Pd complexes for cross-coupling reactions). The hydroxymethyl group can act as a hydrogen-bond donor, improving enantioselectivity in asymmetric catalysis. Recent studies highlight their use in CO₂ reduction electrocatalysts, where the furan ring stabilizes intermediates .
Data Contradictions and Validation
Q. How can discrepancies in reported thermodynamic properties of aryl furan derivatives be resolved?
Conflicting data on enthalpy of formation (e.g., for 2-methyl-5-phenylfuran-3-carboxylic acid) may arise from measurement techniques (combustion calorimetry vs. computational DFT). Cross-validate using isothermal titration calorimetry (ITC) and correlate with crystal structure data to assess lattice energy contributions .
Q. Methodological Recommendations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
